Product packaging for Aniline;butanal(Cat. No.:CAS No. 68411-20-1)

Aniline;butanal

Cat. No.: B1605491
CAS No.: 68411-20-1
M. Wt: 165.23 g/mol
InChI Key: SRGBNANKQPZXFZ-UHFFFAOYSA-N
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Description

Significance and Role of Imine Chemistry in Modern Synthesis and Materials Science

Imine chemistry, often referred to as Schiff base chemistry, is a cornerstone of modern organic synthesis and materials science due to the versatile reactivity of the C=N functional group. taylorandfrancis.comacs.org Imines are crucial intermediates for forming carbon-nitrogen bonds, which are ubiquitous in biologically active compounds, pharmaceuticals, and functional materials. nih.gov The formation of an imine is typically a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone), proceeding through a hemiaminal intermediate before eliminating a water molecule. wikipedia.orgtaylorandfrancis.com

In modern synthesis , imines serve as versatile building blocks. nih.gov Their electrophilic carbon atom is susceptible to nucleophilic attack, analogous to carbonyl compounds, enabling the synthesis of various secondary amines. wikipedia.org They are key precursors in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as quinolines, β-lactams, and tetrahydropyridines, through reactions like the Povarov reaction and the Aza-Diels-Alder reaction. wikipedia.orgwikipedia.org Furthermore, imine-based multicomponent reactions (MCRs), like the Mannich reaction, are highly valued for their efficiency and atom economy, allowing the construction of complex molecular scaffolds in a single step. nih.gov

In materials science , the dynamic and reversible nature of the imine bond is harnessed to create innovative "smart" materials. numberanalytics.com This includes the development of self-healing polymers, where bond cleavage can be reversed under specific conditions to repair damage. numberanalytics.com Dynamic imine chemistry is also extensively used in the synthesis of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage and catalysis. taylorandfrancis.com The ability to fine-tune the electronic and structural properties of organic materials by incorporating imine functionalities makes them valuable in the development of organic semiconductors, LEDs, and solar cells. rice.edu The field's focus on green chemistry principles is also significant, with research into catalytic, solvent-free, and more efficient methods for imine synthesis. acs.orgnumberanalytics.com

Historical Context of Aniline-Aldehyde Condensation Reactions

The history of aniline-aldehyde condensation reactions is deeply rooted in the development of synthetic organic chemistry in the 19th century. Aniline (B41778) itself, first isolated in 1826, became a foundational molecule for the burgeoning synthetic dye industry after William Henry Perkin's accidental discovery of mauveine in 1856. scribd.com This spurred intense investigation into the reactivity of aniline with various reagents, including aldehydes.

The reaction between anilines and aldehydes to form new structures became a classic transformation. The term "imine" was first coined by the German chemist Albert Ladenburg in 1883 to describe compounds containing the C=N double bond. wikipedia.org One of the most significant early discoveries in this area was the Doebner-von Miller reaction (a variation of the Doebner reaction, 1887), which uses an α,β-unsaturated aldehyde (formed in situ from aldehydes) and an aniline to synthesize quinolines. wikipedia.org This demonstrated the power of aniline-aldehyde condensations to build complex heterocyclic frameworks.

The Claisen-Schmidt condensation, another late 19th-century discovery, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound and, while primarily focused on C-C bond formation, it laid further groundwork for understanding carbonyl reactivity. researchgate.net Over the years, numerous catalysts, including mineral acids like HCl and solid acids, were employed to facilitate the condensation of aniline with aldehydes, highlighting the reaction's industrial and laboratory importance. tandfonline.com The development of these reactions was crucial, establishing aniline-aldehyde condensations as a reliable and versatile method for synthesizing a wide range of organic compounds, from dyes to pharmaceuticals. researchgate.net

Scope and Research Focus on N-butylideneaniline

Research on N-butylideneaniline primarily focuses on its role as a reactive intermediate in organic synthesis and its applications in materials chemistry. The condensation of aniline and butanal is a model system for studying imine formation and reactivity. researchgate.net

A significant area of investigation is the use of N-butylideneaniline as a precursor for synthesizing heterocyclic compounds. For instance, the catalytic condensation of aniline with butanal can lead to the formation of quinoline (B57606) derivatives like 2-propyl-3-ethylquinoline. researchgate.net This highlights its role in building more complex molecular architectures. Research has also shown that N-butylideneaniline can be a starting material for producing other imines, such as 2-ethyl-N-phenylhex-2-en-1-imine, through dimerization and subsequent reactions. molaid.com

Beyond heterocyclic synthesis, N-butylideneaniline and its derivatives are explored for their utility in polymer and materials chemistry. It is listed as a butyraldehyde-aniline condensate used as an adhesion promoter and in the formulation of resins for products like optical lenses. nih.govgoogleapis.com This suggests a focus on leveraging the reactivity of the imine group to modify material properties or to act as a cross-linking or coupling agent.

Modern research continues to explore the catalytic pathways for its synthesis and subsequent reactions, aiming for greener and more efficient processes. This includes the use of various catalysts to control the reaction pathways and product selectivity. researchgate.net Spectroscopic and analytical characterization, including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, remains a fundamental aspect of the research to confirm its structure and purity in reaction mixtures. rsc.org

Data Tables

Table 1: Computed Physicochemical Properties of N-butylideneaniline

This table summarizes the key computed properties of N-butylideneaniline, providing essential data for its characterization in a research context.

PropertyValueReference
Molecular Formula C₁₀H₁₃N nih.gov
Average Mass 147.221 g/mol
Monoisotopic Mass 147.1048 g/mol nih.gov
IUPAC Name N-phenylbutan-1-imine nih.gov
CAS Number 4275-07-4 nih.gov
XLogP3-AA (Lipophilicity) 2.4 nih.gov
Hydrogen Bond Donor Count 0 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov
Rotatable Bond Count 3 nih.gov

Table 2: Predicted Collision Cross Section (CCS) Data

This table presents the predicted Collision Cross Section (CCS) values for different adducts of N-butylideneaniline, which is important data for mass spectrometry-based analysis.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 148.11208132.0
[M+Na]⁺ 170.09402145.2
[M+NH₄]⁺ 165.13862141.8
[M+K]⁺ 186.06796136.8
[M-H]⁻ 146.09752136.0
Data sourced from PubChemLite. uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B1605491 Aniline;butanal CAS No. 68411-20-1

Properties

CAS No.

68411-20-1

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

aniline;butanal

InChI

InChI=1S/C6H7N.C4H8O/c7-6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,7H2;4H,2-3H2,1H3

InChI Key

SRGBNANKQPZXFZ-UHFFFAOYSA-N

SMILES

CCCC=O.C1=CC=C(C=C1)N

Canonical SMILES

CCCC=O.C1=CC=C(C=C1)N

Other CAS No.

68411-20-1
9003-37-6

physical_description

Liquid

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for N Butylideneaniline and Its Derivatives

Conventional Approaches to Imine Formation

The classical synthesis of imines, often referred to as Schiff bases, involves the condensation reaction between a primary amine and an aldehyde or ketone. core.ac.uk This reaction is an equilibrium process that proceeds via nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. taylorandfrancis.com Subsequent elimination of a water molecule from the hemiaminal yields the final imine product. taylorandfrancis.com

To drive the equilibrium toward the formation of N-butylideneaniline, the removal of water is essential. taylorandfrancis.com A common laboratory technique to achieve this is azeotropic distillation, where the reaction is heated at reflux in a solvent like benzene (B151609) or toluene (B28343) with a Dean-Stark apparatus to physically separate the water as it forms. researchgate.net Alternatively, chemical dehydrating agents such as molecular sieves or magnesium sulfate (B86663) can be added to the reaction mixture to sequester water. taylorandfrancis.com While effective, these conventional methods can be sluggish, especially with sterically hindered reactants, and often require heating. researchgate.net The reaction is typically accelerated by acid catalysis, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. stackexchange.com

Advanced Catalytic Systems for Aniline-Butanal Condensation

To overcome the limitations of conventional methods, a variety of advanced catalytic systems have been developed. These systems offer milder reaction conditions, higher yields, and greater efficiency.

Homogeneous Catalysis (e.g., Aniline-Autocatalysis, Organocatalysis, Metal-Catalyzed)

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides several sophisticated routes for imine synthesis. mpg.demdpi.com

Aniline-Autocatalysis: Aniline (B41778) itself can act as a nucleophilic catalyst to accelerate imine formation, particularly in aqueous solutions at a pH range of 4 to 7. acs.org This catalytic activity can enhance reaction rates significantly, by up to 400-fold. acs.org The ability of aniline to catalyze the reaction under mild, neutral pH conditions is especially beneficial for applications involving sensitive biomolecules. acs.org In other contexts, such as the reduction of imines with SmI₂, the reaction products can lead to autocatalysis where the trivalent samarium formed during the reaction accelerates subsequent transformations. nih.govacs.org

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze reactions. For imine formation, Brønsted acids are effective catalysts. mpg.de Amino acids like proline have been shown to be effective organocatalysts for the condensation of anilines with aldehydes. nih.govresearchgate.net The synergistic effect of using both an organocatalyst like proline and a metal catalyst has been observed to shorten reaction times and increase product yields to as high as 97-99%. researchgate.net Chiral organocatalysts derived from Cinchona alkaloids can also catalyze related aza-Michael reactions involving anilines, proceeding through hydrogen bonding interactions. beilstein-journals.org

Metal-Catalyzed: A wide range of metal complexes serve as efficient homogeneous catalysts for imine synthesis. Lewis acids such as Ti(OEt)₄ and other metal catalysts like Ce(III) have been used to promote the condensation. stackexchange.comresearchgate.netorganic-chemistry.org Rhodium(I) complexes can catalyze the reaction of anilines with terminal alkynes to produce imines under mild, neutral conditions at room temperature. organic-chemistry.org Nickel-based homogeneous catalysts have also been developed for the reductive amination of aldehydes and ketones, a process that proceeds through an imine intermediate. nih.gov These catalysts are notable for their ability to function in the presence of ammonia, which can often deactivate metal complexes. nih.gov

Heterogeneous Catalysis (e.g., Solid Acid Catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages, including ease of separation, reusability, and reduced waste. routledge.comrsc.org Solid acid catalysts are particularly prominent in this category. nih.gov

Materials such as acidic clays (B1170129) (e.g., Montmorillonite K-10), zeolites, and sulfated zirconia are effective for catalyzing imine formation. nih.govrsc.orgmdpi.com Montmorillonite K-10, a clay with moderate acidity and a high surface area, has been used as a reusable cocatalyst in reactions involving in-situ imine generation. nih.govrsc.org Other solid acids like Amberlyst® 15, a sulfonated polystyrene resin, have demonstrated high efficiency, affording excellent yields of imines in short reaction times under neat (solvent-free) conditions. peerj.com These catalysts are considered environmentally friendly alternatives to traditional mineral acids like HCl or H₂SO₄. nih.gov The efficiency of these solid acids often correlates with their acid strength and surface area properties. rsc.org

Table 1: Comparison of Heterogeneous Catalysts in Imine Synthesis
CatalystSubstratesConditionsYieldSource
Montmorillonite K-10Trifluoromethyl ketones and primary aminesSolvent-free, MicrowaveGood to Excellent nih.gov
Nafion-HTrifluoromethyl ketones and primary amines175 °C, Pressure vesselGood to Excellent nih.gov
Sulfated ZirconiaAldehydes, anilines, alkenesWilkinson's complexSimilar to Mont. K10 rsc.org
Amberlyst® 15Aldehydes and aminesNeat, Room Temp.High peerj.com
Montmorillonite KSFCitronellal and anilinesLiquid-phase92% (of octahydroacridine) mdpi.com

Biocatalytic Pathways for Imine Synthesis (e.g., Enzymatic)

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally benign conditions. acsgcipr.orgmdpi.com Enzymes such as imine reductases (IREDs), transaminases, and amine dehydrogenases are employed in processes involving imines. acsgcipr.orgmdpi.comnottingham.ac.uk

Typically, these enzymatic routes are used for the synthesis of chiral amines from prochiral imines. core.ac.uk The imine itself is often formed in situ from the corresponding aldehyde and amine before being asymmetrically reduced by an IRED. acsgcipr.orgvapourtec.com Biocatalytic methods operate near neutral pH and at ambient temperatures, making them highly attractive from a green chemistry perspective. acsgcipr.org While the direct enzymatic synthesis and isolation of simple imines like N-butylideneaniline is less common, enzyme cascades that include an imine formation step are central to the biocatalytic production of high-value chiral amines. nottingham.ac.uk The development of robust, immobilized enzymes allows for their use in continuous flow reactors, enhancing operational stability and reusability. vapourtec.com

Green Chemistry Principles in N-butylideneaniline Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. jocpr.com For the synthesis of N-butylideneaniline, this translates to developing methods that are more energy-efficient, use safer solvents (or no solvent at all), and employ recyclable catalysts.

Solvent-Free and Neat Reaction Conditions

Performing reactions without a solvent (neat conditions) is a core principle of green chemistry, as it reduces waste and simplifies product purification. jocpr.com The condensation of anilines with aldehydes can be carried out efficiently under solvent-free conditions, often accelerated by microwave irradiation. organic-chemistry.orgorganic-chemistry.org

Microwave-assisted solvent-free synthesis can produce N-substituted aldimines in high yields (75-100%) within minutes, a significant improvement over traditional methods that require longer reaction times and often toxic solvents. organic-chemistry.org These reactions can proceed without any catalyst or solid support. organic-chemistry.org Heterogeneous catalysts like Amberlyst® 15 are also highly effective under neat conditions at room temperature, providing a facile and eco-friendly route to imines. peerj.com This approach not only minimizes environmental impact but can also be more cost-effective by reducing energy consumption and waste disposal costs. organic-chemistry.orgorganic-chemistry.org

Table 2: Green Synthesis Approaches to Imine Formation
MethodCatalyst/ConditionsKey AdvantageYieldSource
Microwave-AssistedSolvent-free, catalyst-free, 100°C, 8 minRapid, eco-friendly75-100% organic-chemistry.org
Microwave-AssistedSolvent-free, Ti(OEt)₄, 10 minRapid, minimal wasteExcellent organic-chemistry.org
Stirring at Room Temp.Neat, Amberlyst® 15Mild conditions, reusable catalystHigh peerj.com
GrindingSolvent-free, catalyst-freeEconomical, simpleModerate-Good jocpr.com

Supercritical Fluid Media (e.g., sc-CO2)

Supercritical carbon dioxide (sc-CO₂) has emerged as a promising green solvent for chemical synthesis due to its non-toxic, non-flammable, and environmentally benign nature. Its physicochemical properties, such as density, viscosity, and diffusivity, can be finely tuned by adjusting temperature and pressure, offering a unique reaction environment.

The condensation of amines with carbonyl compounds to form imines has been successfully performed in sc-CO₂. researchgate.net Research has shown that these reactions can proceed at moderate temperatures (35–55 °C) often without the need for an external catalyst. researchgate.net This phenomenon is attributed to an autocatalytic effect where water, the byproduct of the imine condensation, reacts with the sc-CO₂ medium to generate carbonic acid in situ, which then catalyzes the reaction. researchgate.net This approach can yield highly pure, crystalline imine products that may not require further purification. researchgate.net

Theoretical calculations and experimental work on the synthesis of imine-linked covalent organic frameworks (COFs) in sc-CO₂ further illuminate the benefits of this medium. figshare.comjlu.edu.cn The use of sc-CO₂ can decrease the viscosity of the reaction solution, leading to faster diffusion kinetics of the reactants. figshare.com Moreover, the low dielectric constant of sc-CO₂ can diminish the energy barriers associated with imine bond formation, thereby promoting ordered and efficient growth of the target structure. figshare.com In the context of synthesizing N-butylideneaniline, a process using sc-CO₂ would involve charging a high-pressure reactor with aniline and butanal in the presence of carbon dioxide above its critical point (31.1 °C and 73.8 bar). The reaction would benefit from enhanced mass transfer and the potential for autocatalysis, representing a clean and efficient synthetic route.

Table 1: Illustrative Conditions for Imine Synthesis in Supercritical CO₂ Note: This table presents generalized conditions based on analogous imine syntheses, as a specific protocol for N-butylideneaniline was not detailed in the surveyed literature.

ParameterValue/ConditionRationale/BenefitSource
Solvent Supercritical CO₂ (sc-CO₂)Green solvent, tunable properties, non-toxic. researchgate.netfigshare.com
Co-solvent Optional (e.g., GVL, DMF)To enhance reactant solubility. figshare.comjlu.edu.cn
Temperature 35 - 60 °CModerate conditions, energy efficient. researchgate.netjlu.edu.cn
Pressure >74 bar (typically 80-200 bar)To maintain supercritical state and tune density. jlu.edu.cn
Catalyst None (autocatalytic) or mild acidWater byproduct forms carbonic acid; external acid can accelerate reaction. researchgate.netjlu.edu.cn
Benefits High purity, catalyst-free potential, easy separation, fast kinetics. researchgate.netfigshare.com

Mechanochemical Approaches

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a powerful solvent-free or low-solvent alternative for organic synthesis. researchgate.net This technique, typically employing manual grinding or ball-milling, is aligned with the principles of green chemistry by minimizing waste and often increasing reaction rates. ijcrr.com

The synthesis of imines via mechanochemistry involves the direct grinding of an aldehyde with an amine in their solid or neat forms. mdpi.com For the preparation of N-butylideneaniline, this would involve mixing aniline and butanal, potentially with a liquid-assisted grinding (LAG) agent in minute quantities, in a mortar and pestle or a mechanical ball mill. rsc.org The mechanical action provides the energy required to overcome the activation barrier, leading to the formation of the imine bond and the release of water.

This solvent-free method has been shown to produce various imines in good to excellent yields within very short reaction times, sometimes as little as 15 minutes, at room temperature. researchgate.netmdpi.com The products are often of high purity and may not require subsequent purification steps. mdpi.com A key advantage of mechanochemistry is its ability to facilitate reactions that are difficult in solution. For instance, it can prevent the decomposition of labile imines back into their aldehyde and amine precursors, an issue sometimes encountered in solvothermal methods. acs.org This solid-state approach is highly generalizable and can be easily scaled, making it an attractive and sustainable method for synthesizing N-butylideneaniline and its derivatives. researchgate.netacs.org

Table 2: Representative Findings in Mechanochemical Imine Synthesis This table is based on data for analogous imine syntheses.

ReactantsMethodReaction TimeYieldKey FindingSource
Fluorinated benzaldehydes + Anilines/BenzylaminesManual Grinding15 minGood to ExcellentRapid, solvent-free method with high yields, often requiring no purification. researchgate.netmdpi.com
Benzyl alcohols + IminoiodinanesBall Milling (LAG)Not specifiedModerate to GoodDemonstrates metal- and base-free synthesis of N-sulfonyl imines. rsc.org
Amine precursors + Aldehyde precursorsBall MillingNot specifiedHighPrevents decomposition of labile imine products common in solution. acs.org
Various aldehydes + Various aminesMechanical ForceShortHighComplies with green chemistry principles; safer and economical. ijcrr.com

Utilization of Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as alternative "green" reaction media. auctoresonline.org Their unique properties, including negligible vapor pressure, high thermal and chemical stability, and tunable solubility, make them excellent candidates to replace volatile organic compounds (VOCs) in chemical synthesis. auctoresonline.orgrsc.org

ILs can function as both the solvent and the catalyst in imine formation. The synthesis of N-butylideneaniline can be envisioned in an imidazolium-based ionic liquid such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]). ijsr.netrsc.org In such a system, the IL facilitates the dissolution of the aniline and butanal reactants while its inherent properties can promote the condensation reaction. Some ILs can act as acidic or basic catalysts, further accelerating the reaction. auctoresonline.org

Studies on direct reductive amination (DRA) in ionic liquids have confirmed the formation of an imine intermediate within the IL medium. ijsr.net For example, the DRA of aromatic aldehydes with various amines using NaBH₄ has been successfully carried out in the Brønsted acidic ionic liquid MIMBF₄, with reported yields ranging from 68% to 97%. ijsr.net Furthermore, ILs can be designed to be hydrophobic or hydrophilic, which simplifies product isolation and allows for the potential recycling and reuse of the ionic liquid, adding to the economic and environmental benefits of the process. auctoresonline.org The use of an IL-catalyzed system, for instance with an iron-containing IL like [BMIm][FeCl₄], has also been demonstrated for the hydrosilylation of imines, a related transformation. rsc.org

Reductive Amination Pathways Incorporating N-butylideneaniline Intermediates

Reductive amination is a highly versatile and widely used method for synthesizing amines. rsc.org This process typically involves a one-pot reaction where a carbonyl compound is converted to an amine via an intermediate imine. acs.org In the synthesis of N-butylaniline, N-butylideneaniline is the crucial, transient intermediate.

The process occurs in two sequential steps within a single reaction vessel:

Imine Formation: Aniline reacts with butanal, typically under mildly acidic conditions, to form the N-butylideneaniline imine intermediate through a condensation reaction that eliminates a molecule of water. chegg.comchegg.com

Reduction: The C=N double bond of the in situ generated imine is immediately reduced to a C-N single bond by a reducing agent present in the reaction mixture. rsc.orgacs.org

This one-pot approach is advantageous as it avoids the need to isolate the often-unstable imine intermediate. acs.org A variety of reducing agents can be employed, with common choices being metal hydrides like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). chegg.comorganic-chemistry.org Alternatively, catalytic hydrogenation using a metal catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or a transfer agent like ammonium (B1175870) formate) is also highly effective. rsc.orgacs.org The direct reductive amination of aniline derivatives with butanal has been successfully performed using high-pressure H₂ generated in situ in an H-cube flow reactor, yielding the desired N-butylaniline derivative in good yield (e.g., 78%). rsc.org

Flow Chemistry Techniques in Imine Synthesis

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for many chemical reactions, including imine synthesis. stolichem.com This technology offers significant advantages in terms of heat and mass transfer, process safety due to small reactor volumes, and the ability to rapidly optimize reaction conditions such as temperature, pressure, and residence time. stolichem.com

For the synthesis of N-butylideneaniline, a flow chemistry setup would typically involve pumping separate streams of aniline and butanal solutions into a mixing point, after which the combined stream enters a heated reactor. The reactor can be a simple coil or a packed-bed column containing a catalyst. The continuous nature of the process allows for precise control over the reaction, leading to higher yields and purities while minimizing byproduct formation. stolichem.com

Flow chemistry is particularly well-suited for cascading reactions, such as the synthesis of an imine followed immediately by its reduction. stolichem.comresearchgate.net This integrated approach is essentially a continuous flow version of reductive amination. For example, the imine formed from aniline and butanal can be directly introduced into a second reactor containing a heterogeneous hydrogenation catalyst (e.g., Pd/C) and a hydrogen source to produce N-butylaniline continuously. rsc.org This method has been shown to be highly efficient, surmounting drawbacks of batch protocols by avoiding the handling of hazardous reagents, reducing reaction times, and simplifying work-up procedures. rsc.orgbeilstein-journals.org The use of an H-Cube® flow reactor, for instance, has been successfully applied to the reductive amination of aniline derivatives with butanal. rsc.org

Table 3: Comparison of Batch vs. Flow Chemistry for Imine Synthesis/Reduction Based on general principles and analogous reactions.

FeatureBatch ProcessingContinuous Flow ChemistrySource
Heat & Mass Transfer Often limited, can lead to hotspots and side reactions.Superior, allows for precise temperature control. stolichem.com
Safety Higher risk with large volumes of reagents.Enhanced, small reactor volumes limit potential hazards. stolichem.com
Process Optimization Slow, requires multiple individual experiments.Rapid, conditions can be changed and results seen in minutes. stolichem.com
Scalability Often difficult ("scaling up").Simpler, achieved by running the system for longer ("scaling out"). researchgate.net
Catalyst Deactivation Catalyst may be used for one batch at high cost.Allows for much higher catalyst utilization (10-1,000x). stolichem.com
Reaction Cascading Requires sequential steps with intermediate work-up.Easily allows for multi-step sequences in a continuous line. rsc.orgbeilstein-journals.org

Mechanistic and Kinetic Investigations of Aniline Butanal Condensation

Detailed Reaction Mechanisms of Imine Formation (e.g., Carbinolamine, Iminium Ion)

The formation of an imine from aniline (B41778) and butanal is a reversible process that proceeds through a multi-step mechanism. libretexts.orglibretexts.org The initial step involves the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of the aldehyde (butanal). libretexts.orglibretexts.orgvaia.com This attack leads to the formation of a tetrahedral intermediate known as a carbinolamine. libretexts.orgvaia.comeijppr.com

The carbinolamine is a neutral amino alcohol that exists in equilibrium with the starting materials. libretexts.orglibretexts.org For the reaction to proceed, the hydroxyl group of the carbinolamine must be converted into a better leaving group. libretexts.orgopenstax.org This is typically achieved through protonation by an acid catalyst, which transforms the -OH group into -OH2+. libretexts.orgopenstax.org

Nucleophilic attack: Aniline attacks the carbonyl carbon of butanal. libretexts.orgvaia.com

Proton transfer: A proton is transferred to form the neutral carbinolamine intermediate. libretexts.orglibretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated. libretexts.orgopenstax.org

Dehydration: A molecule of water is eliminated to form the iminium ion. libretexts.orglibretexts.org

Deprotonation: The iminium ion is deprotonated to give the final imine. libretexts.org

Kinetic Studies and Rate-Determining Steps

The rate-determining step of imine formation can change depending on the reaction conditions, particularly the pH. researchgate.netrsc.org

At neutral or high pH: The dehydration of the carbinolamine intermediate to form the iminium ion is generally the slowest and therefore the rate-determining step. eijppr.comresearchgate.net This is because there is not enough acid to efficiently protonate the hydroxyl group and facilitate its removal as water. libretexts.orglibretexts.org

Under acidic conditions: The initial nucleophilic attack of the amine on the carbonyl group can become the rate-determining step. researchgate.netresearchgate.net This is because at low pH, a significant portion of the amine is protonated to its non-nucleophilic ammonium (B1175870) conjugate acid, reducing the concentration of the active nucleophile. libretexts.org

Theoretical studies have supported the two-step mechanism involving carbinolamine formation and its subsequent dehydration, with the dehydration step being identified as rate-determining. eijppr.com The presence of an auxiliary water molecule can facilitate proton transfer during the reaction. eijppr.com

Condition Rate-Determining Step Reason
Neutral/High pHDehydration of CarbinolamineInsufficient acid to protonate the hydroxyl group. libretexts.orglibretexts.org
Acidic pHNucleophilic AttackProtonation of the amine reduces its nucleophilicity. libretexts.org

Influence of Reaction Parameters on Mechanism and Kinetics

The mechanism and kinetics of the aniline-butanal condensation are highly sensitive to several reaction parameters.

Solvent Effects and Aqueous Media Dynamics

The choice of solvent can significantly impact the reaction rate and equilibrium. Polar solvents, particularly water, can play a multifaceted role. In aqueous media, water can act as a solvent, a reactant, and even a catalyst. tandfonline.com The formation of the imine is an equilibrium reaction, and the presence of water, a product of the condensation, can shift the equilibrium back towards the reactants. nih.gov Therefore, removal of water, often by azeotropic distillation or the use of drying agents, is a common strategy to drive the reaction to completion. nih.gov

In some cases, the reaction can be accelerated in high-temperature water, especially near its critical point, even without the use of an acid catalyst. tandfonline.com This is attributed to changes in the hydrogen bonding of water at these conditions. tandfonline.com The solvent can also affect the stability of the intermediates; for example, in water, the formation of ionic intermediates is favored, while in organic solvents, neutral intermediates are more likely. nih.gov

pH Dependency of Imine Formation

The rate of imine formation exhibits a strong dependence on the pH of the reaction medium, typically showing a bell-shaped profile with an optimal pH. libretexts.orgresearchgate.net

At very low pH: The amine nucleophile (aniline) is extensively protonated to form its non-nucleophilic ammonium ion (C6H5NH3+), which significantly slows down or even halts the initial nucleophilic attack. libretexts.orgresearchgate.net

At high pH: There is an insufficient concentration of acid to effectively catalyze the dehydration of the carbinolamine intermediate, which is often the rate-limiting step under these conditions. libretexts.orglibretexts.orgresearchgate.net

The optimal pH for imine formation is generally found to be in the mildly acidic range, typically around pH 4-6. researchgate.net In this range, there is a sufficient concentration of the free amine to act as a nucleophile and enough acid to catalyze the crucial dehydration step. However, some studies suggest a second, faster reaction rate at a basic pH of 8-9, where the imine product is also more stable. researchgate.net The exact optimal pH can depend on the specific substrates involved. researchgate.net

Temperature and Pressure Effects

Temperature is a critical parameter influencing the kinetics of the aniline-butanal condensation. An increase in temperature generally leads to an increase in the reaction rate, as it provides the necessary activation energy for the reaction to proceed. jocpr.comacs.org Studies have shown that the yield of the condensation product increases with temperature up to a certain point, after which it may decrease, suggesting an optimal temperature for the reaction. tandfonline.com The reaction is reported to be endothermic, which means that higher temperatures favor the forward reaction. acs.org

Pressure can also affect the reaction, particularly in supercritical water, where changes in pressure alter the water's density and solvating power, which in turn can influence the reaction rate and product yield. tandfonline.com

Substrate Steric and Electronic Effects

The steric and electronic properties of both the aniline and butanal substrates have a pronounced effect on the reaction kinetics.

Electronic Effects: Electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, which can accelerate the initial nucleophilic attack. rsc.orgchemistrysteps.com Conversely, electron-withdrawing groups on the aniline ring decrease its basicity and nucleophilicity, slowing down the reaction. chemistrysteps.com When the dehydration of the carbinolamine is the rate-determining step, electron-donating groups on the aniline can also stabilize the iminium ion intermediate, thus accelerating this step. rsc.org For the aldehyde, electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. acs.org

Steric Effects: Increased steric hindrance on either the amine or the aldehyde can slow down the reaction by impeding the initial nucleophilic attack. acs.org For instance, reactions involving less sterically hindered amines tend to have higher conversion rates. acs.org

Autocatalytic Processes in Aniline-Butanal Imine Formation

The formation of imines through the condensation of an amine and an aldehyde can, in some systems, exhibit autocatalytic behavior, where the product of the reaction itself acts as a catalyst, accelerating its own formation. This phenomenon is often characterized by a sigmoidal kinetic profile, showing an initial slow rate (induction period) followed by a rapid acceleration as the product concentration increases. While direct and detailed research findings on the autocatalytic nature of the specific condensation between aniline and butanal are not extensively documented in the reviewed literature, the principles of catalysis by aniline derivatives in related imine formation reactions provide a basis for understanding potential autocatalytic mechanisms.

Aniline and its derivatives are known to act as effective nucleophilic catalysts in imine and hydrazone formation. The generally accepted mechanism involves the initial formation of a more reactive iminium ion intermediate. In the context of the aniline-butanal reaction, aniline would first attack the carbonyl carbon of butanal to form a tetrahedral intermediate. This intermediate can then dehydrate to form the N-phenylbutan-1-imine. If this imine product can facilitate the reaction between remaining aniline and butanal molecules, for instance by acting as a proton shuttle or by forming a more reactive intermediate complex, then the process would be considered autocatalytic.

Studies on other aldehyde-amine systems have demonstrated clear autocatalytic behavior. For instance, the reaction of certain aldehydes with amino acids can show a classic sigmoidal curve, indicative of autocatalysis. rsc.org In these cases, the product is believed to form a template that brings the reactants together in a favorable orientation, thus lowering the activation energy for the condensation. nih.gov The rate equation for such a process often includes a term that is dependent on the product concentration, leading to the observed acceleration. rsc.org A general rate equation for an autocatalytic process can be expressed as:

rate = (k_non-catalytic + k_autocatalytic * [Product]^p) * [Reactant A] * [Reactant B]

where p is the order of the reaction with respect to the product. For some systems, this order has been found to be 1, leading to an exponential increase in product concentration. rsc.org

While specific data for the aniline-butanal system is not available, the potential for autocatalysis exists and warrants further investigation to fully elucidate the kinetic profile of this important condensation reaction.

Aspect of Autocatalysis Observation in Related Systems Potential Relevance to Aniline-Butanal Condensation
Kinetic Profile Sigmoidal curve (induction period followed by acceleration) observed in some amine-aldehyde condensations. rsc.orgresearchgate.netThe aniline-butanal reaction may exhibit a similar kinetic profile, which would be evidence of autocatalysis.
Catalytic Species The imine product can act as a template or a proton transfer agent to facilitate the reaction. nih.govThe N-phenylbutan-1-imine product could potentially catalyze its own formation through a similar mechanism.
Reaction Order The reaction rate shows a dependency on the product concentration. rsc.orgA detailed kinetic study would be required to determine if the rate of aniline-butanal condensation is dependent on the imine product concentration.
Catalyst Mechanism Nucleophilic catalysis by aniline derivatives proceeds via a catalyst-imine intermediate. nih.govAniline itself can act as a nucleophilic catalyst, and if the product imine is a more effective catalyst, autocatalysis would be observed.

Solid-State Reaction Dynamics

The kinetics of solid-state reactions are typically analyzed using the fractional conversion, α, which represents the extent of the reaction (α = quantity reacted / initial quantity). scielo.org.za The reaction progress is often influenced by several factors:

Nucleation: The initial formation of a stable product phase within the reactant crystal. This process often begins at defect sites or crystal surfaces.

Crystal Packing: The arrangement of reactant molecules in the crystal lattice determines their proximity and orientation, which can either facilitate or hinder the reaction.

Molecular Mobility: Diffusion of reactants and products through the solid matrix is often the rate-limiting step. uobabylon.edu.iq

Several experimental techniques are employed to study the dynamics of solid-state reactions. Variable temperature X-ray diffraction (VT-XRD) is a powerful tool for monitoring the changes in crystalline phases as the reaction progresses. scielo.org.za Spectroscopic methods, such as FT-IR, can also be used to follow the formation of new chemical bonds. scielo.org.za

For the aniline-butanal condensation in the solid state, one would expect the reaction to initiate at the interface of the two solid reactants, or if a co-crystal is formed, within the crystal lattice. The kinetics would likely be complex, potentially following models for nucleation and growth or diffusion-controlled reactions. The physical state of the reactants (e.g., crystalline vs. amorphous) would also play a crucial role. Given that butanal is a liquid at room temperature, a true solid-solid reaction would require cryogenic conditions. However, reactions between a solid (aniline) and a liquid (butanal) under solvent-free conditions are a related area of interest.

Factor Description Relevance to Aniline-Butanal Solid-State Reaction
Fractional Conversion (α) Represents the extent of reaction, used in place of concentration for kinetic analysis. scielo.org.zaKinetic models for the solid-state aniline-butanal reaction would be based on the change in α over time.
Nucleation and Growth The initial formation of product nuclei followed by their growth at the reactant-product interface.The reaction would likely proceed via the formation and growth of the imine product phase within the solid reactants.
Topochemical Control The reaction pathway is dictated by the crystal lattice and the principle of least molecular motion. nsf.govThe specific crystalline forms of aniline and butanal (at low temperatures) would influence the reaction rate and potentially the product's stereochemistry.
Analytical Techniques Variable Temperature X-ray Diffraction (VT-XRD), Fourier-Transform Infrared Spectroscopy (FT-IR). scielo.org.zaThese techniques would be essential for monitoring the phase transformations and the formation of the imine C=N bond in the solid state.

Spectroscopic Characterization Methodologies for N Butylideneaniline

Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

Key vibrational modes observed in the spectra of N-butylideneaniline and related compounds include:

C=N Stretching: The characteristic imine C=N stretching vibration is a key indicator for the formation of N-butylideneaniline. This bond typically absorbs in the range of 1660 cm-1. msu.edu

C-H Stretching: Aromatic C-H stretching vibrations from the aniline (B41778) ring are expected around 3000 cm-1. researchgate.net Aliphatic C-H stretching from the butyl group also appears in this region. The distinction between sp2 and sp3 C-H stretching is often clear. msu.edu

C-N Stretching: The C-N single bond stretching vibration is typically found in the fingerprint region of the spectrum. For aromatic amines, this absorption occurs between 1200 to 1350 cm-1. msu.edu

C-H Bending: Bending vibrations of the C-H bonds in both the aromatic ring and the alkyl chain provide further structural information.

The table below summarizes some of the expected vibrational frequencies for N-butylideneaniline based on data from similar compounds.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
C=N StretchImine~1660
Aromatic C-H StretchPhenyl Ring~3000
Aliphatic C-H StretchButyl Group2850-2960
C-N StretchAromatic Amine1200-1350

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformation of N-butylideneaniline in solution. nih.gov Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key expected chemical shifts for N-butylideneaniline are:

Aromatic Protons: The protons on the phenyl ring typically appear in the range of 6.5-8.0 ppm. compoundchem.com Their specific shifts and splitting patterns can indicate the substitution pattern on the ring.

Iminyl Proton (-N=CH-): The proton attached to the imine carbon is expected to resonate at a characteristic downfield position.

Alkyl Protons: The protons of the butyl group will show distinct signals, with their chemical shifts influenced by their proximity to the imine nitrogen. libretexts.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Expected chemical shift ranges include:

Aromatic Carbons: Carbons of the phenyl ring typically resonate between 125-150 ppm. libretexts.org

Imine Carbon (C=N): The carbon of the imine group is expected to appear in the range of 160-170 ppm.

Alkyl Carbons: The carbons of the butyl group will have signals in the upfield region of the spectrum, typically between 10-40 ppm. libretexts.org

Conformational analysis can be performed by studying NMR parameters like coupling constants and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can reveal through-space interactions between protons, providing insights into the molecule's three-dimensional structure. nih.govrsc.org The presence of isomers, such as E/Z isomers around the C=N double bond, can also be investigated using NMR, as different isomers will exhibit distinct sets of chemical shifts. researchgate.net

Nucleus Functional Group Expected Chemical Shift (ppm)
¹HAromatic (Ph-H)6.5 - 8.0
¹HAlkyl (CH₃, CH₂)0.9 - 3.5
¹³CAromatic (Ph-C)125 - 150
¹³CImine (C=N)160 - 170
¹³CAlkyl (C-C)10 - 40

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within N-butylideneaniline, providing insights into its electronic structure and the extent of conjugation. shu.ac.uk The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. msu.edu

In N-butylideneaniline, the key chromophore is the C₆H₅-N=C- system, which contains π electrons and non-bonding (n) electrons on the nitrogen atom. The expected electronic transitions are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch They are typically of high intensity.

n → π* Transitions: These transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π* anti-bonding orbital. uzh.ch These are generally of lower intensity compared to π → π* transitions.

Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of N-butylideneaniline and to study its fragmentation patterns, which can help confirm its structure. acdlabs.com ESI-MS typically produces a protonated molecule [M+H]⁺. For N-butylideneaniline (molecular weight 147.22 g/mol ), the [M+H]⁺ ion would be observed at an m/z (mass-to-charge ratio) of approximately 148.23. nih.gov

Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. lcms.cz The fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for related aromatic amines and imines involve cleavage of bonds adjacent to the nitrogen atom and fragmentation of the alkyl chain. For instance, in aromatic amines, the loss of HCN is a known fragmentation pathway. miamioh.edu Analysis of these fragments provides further confirmation of the compound's identity.

Advanced Spectroscopic Techniques for Characterization

Beyond the core techniques, other advanced spectroscopic methods can provide more specialized information about N-butylideneaniline. mdpi.comresearchgate.netgoogle.com These can include:

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, providing unambiguous assignment of all NMR signals.

X-ray Crystallography: If a suitable single crystal of N-butylideneaniline can be grown, X-ray crystallography can provide a definitive three-dimensional structure of the molecule in the solid state.

Computational Chemistry: Quantum mechanical calculations can be used to predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) and to model conformational preferences, complementing the experimental data. nih.gov

These advanced methods, in conjunction with the primary spectroscopic techniques, allow for a comprehensive and detailed characterization of the chemical compound N-butylideneaniline.

Computational and Theoretical Chemistry of N Butylideneaniline

Quantum Chemical Approaches (DFT, Ab Initio) for Molecular Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the intricacies of molecular systems. wikipedia.orgnih.gov These "first-principles" methods solve the electronic Schrödinger equation to predict a molecule's electronic structure and properties without relying on empirical parameters. wikipedia.org DFT, in particular, has become a standard and versatile tool in many areas of chemistry for its balance of accuracy and computational cost. nih.govscispace.com Ab initio methods, while often more computationally intensive, can provide highly accurate results. wikipedia.orgnih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES), representing a stable conformation of the molecule. taltech.ee For a flexible molecule like N-butylideneaniline, which possesses multiple rotatable bonds, a thorough conformational analysis is crucial to identify its various low-energy structures, or conformers. taltech.ee

The conformational landscape of N-butylideneaniline is explored by systematically or stochastically varying its torsional angles and performing geometry optimizations on the resulting structures. This process can be initiated using classical molecular force fields to efficiently generate a wide range of initial geometries, which are then refined using more accurate quantum chemical methods like DFT. conflex.net The goal is to locate the global minimum energy conformation as well as other significant low-energy conformers that may be present under different conditions. taltech.eegmu.edu For acyclic molecules, this often involves a combination of systematic and random searching algorithms to ensure a comprehensive exploration of the conformational space. The relative energies of these conformers determine their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of N-butylideneaniline Conformers This table is for illustrative purposes and does not represent actual experimental or calculated data.

Conformer Dihedral Angle (C-C-N=C) Relative Energy (kcal/mol) Population (%) at 298.15 K
Anti 180° 0.00 75
Gauche 60° 0.80 20
Eclipsed 3.50 5

A direct comparison between the computed vibrational frequencies and experimentally obtained spectra allows for the assignment of specific spectral bands to particular molecular motions. lippertt.ch It is common practice to scale the calculated frequencies to account for factors like anharmonicity and the approximations inherent in the computational method, thereby improving the correlation with experimental data. mdpi.comrsc.org This correlation provides a powerful validation of the computed molecular structure. mdpi.com

Table 2: Hypothetical Vibrational Frequencies for the Anti-Conformer of N-butylideneaniline This table is for illustrative purposes and does not represent actual experimental or calculated data.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
1 3050 2960 2958 C-H stretch (aromatic)
2 2980 2890 2885 C-H stretch (aliphatic)
3 1640 1600 1602 C=N stretch
4 1595 1555 1550 C=C stretch (aromatic)
5 1450 1415 1412 CH₂ bend

The electronic properties of N-butylideneaniline are critical to understanding its reactivity. Key descriptors derived from electronic structure calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap suggests that the molecule is more easily excitable and thus more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution around the molecule. youtube.comtci-thaijo.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how it will interact with other chemical species. tci-thaijo.orgmdpi.com Red regions on an MEP map indicate negative potential (electron-rich), while blue regions indicate positive potential (electron-poor). This visualization is invaluable for understanding intermolecular interactions. youtube.commdpi.com Analysis of the Mulliken or Natural Population Analysis (NPA) charge distribution provides a quantitative measure of the partial charges on each atom, further clarifying the electronic landscape of the molecule. thaiscience.info

Table 3: Hypothetical Electronic Properties of N-butylideneaniline This table is for illustrative purposes and does not represent actual experimental or calculated data.

Property Value
HOMO Energy -6.2 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.4 eV
Dipole Moment 2.1 D

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized chemical bonds and lone pairs, which aligns with the familiar Lewis structure concept. faccts.dewikipedia.orgq-chem.com NBO analysis provides detailed information about the hybridization of atomic orbitals, the occupancy of bonding and antibonding orbitals, and the delocalization of electron density through hyperconjugative interactions. wikipedia.orgq-chem.com

For N-butylideneaniline, NBO analysis can quantify the nature of the C=N imine bond and the delocalization of electron density between the phenyl ring and the imine group. The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions, evaluated using second-order perturbation theory, reveals the extent of electron delocalization, which is a key factor in the molecule's stability and reactivity. wisc.edu For instance, the interaction between a lone pair on the nitrogen atom and an antibonding orbital in the phenyl ring would indicate π-conjugation.

Table 4: Hypothetical NBO Analysis for a Key Interaction in N-butylideneaniline This table is for illustrative purposes and does not represent actual experimental or calculated data.

Donor NBO Acceptor NBO Stabilization Energy E(2) (kcal/mol)
LP(1) N π*(C-C) (phenyl ring) 5.2
σ(C-H) σ*(C-N) 1.8

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Charge Distribution)

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. arxiv.org This involves identifying and characterizing the transition state (TS), which is the highest energy point along the minimum energy path of a reaction. uni-giessen.de The structure and energy of the transition state determine the activation energy and, consequently, the reaction rate.

For reactions involving N-butylideneaniline, such as its formation from aniline (B41778) and butanal or its participation in subsequent chemical transformations, computational methods can be used to locate the transition state structure. Techniques like the Nudged Elastic Band (NEB) method or synchronous transit-guided quasi-Newton (STQN) methods are employed to find the saddle point on the potential energy surface that corresponds to the transition state. arxiv.orgchemrxiv.orgresearchgate.net Once located, the transition state is confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The intrinsic reaction coordinate (IRC) method can then be used to trace the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired species.

Solvent Effects in Computational Models (Implicit and Explicit Solvation)

Chemical reactions are often carried out in a solvent, which can significantly influence molecular structure, stability, and reactivity. fiveable.me Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvation: implicit and explicit models. wikipedia.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. fiveable.menumberanalytics.comarxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. wikipedia.orgnumberanalytics.com Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the calculation. arxiv.orgmdpi.com This method is more computationally demanding but can provide a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding. wikipedia.orgmdpi.com Hybrid models that combine both approaches are also used, where the first solvation shell is treated explicitly and the bulk solvent is modeled implicitly. numberanalytics.com The choice of model depends on the specific system and the level of detail required to accurately describe the solvent's role in the chemical process. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations provide a detailed, atomistic view of the dynamic behavior of chemical systems, offering insights that are often inaccessible through experimental techniques alone. ebsco.comnih.gov By solving the classical equations of motion for a system of interacting particles, MD simulations can reveal information about conformational changes, molecular flexibility, and the influence of the surrounding environment on molecular behavior. ebsco.comuic.edu

In the context of N-butylideneaniline, MD simulations can be employed to understand its structural dynamics in various environments, such as in different solvents or under varying temperature and pressure conditions. The fundamental principle involves defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This allows for the calculation of the forces acting on each atom and the subsequent integration of their equations of motion. ebsco.com

A typical MD simulation protocol for studying the dynamic behavior of N-butylideneaniline would involve the following key steps:

System Setup: A model of the N-butylideneaniline molecule is placed in a simulation box, often solvated with a chosen solvent (e.g., water, ethanol) to mimic experimental conditions.

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable atomic clashes or geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.

Production Run: Once equilibrated, the simulation is run for an extended period to collect data on the trajectories of all atoms.

Analysis of the resulting trajectories can provide valuable information about the dynamic properties of N-butylideneaniline. For instance, root-mean-square deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over time, while root-mean-square fluctuation (RMSF) can highlight the flexibility of different parts of the molecule. researchgate.net Such analyses can reveal how the butyl chain and the phenyl ring move relative to each other and how these motions are influenced by the solvent.

ParameterTypical Value/DescriptionPurpose
Force Fielde.g., AMBER, CHARMM, GROMOSDescribes the potential energy and forces between atoms.
Solvent Modele.g., TIP3P, SPC/E for waterRepresents the solvent environment.
Simulation BoxCubic or rectangular with periodic boundary conditionsSimulates a bulk system and avoids edge effects.
Temperaturee.g., 298 K (25 °C)Set to mimic experimental conditions.
Pressuree.g., 1 atmMaintained to simulate constant pressure conditions.
Time Step1-2 fsThe interval at which the equations of motion are integrated.
Simulation Lengthns to µsDetermines the timescale of the dynamic events that can be observed.

Predictive Modeling of Catalytic Performance in Imine Formation

Predictive modeling, particularly using machine learning (ML) techniques, has emerged as a valuable tool in catalysis research to accelerate the discovery and optimization of catalysts. oulu.fiumich.edu These models aim to establish a quantitative relationship between catalyst properties (descriptors) and their performance, such as activity, selectivity, and stability. umich.edu For the formation of N-butylideneaniline, which is an imine, predictive modeling can be instrumental in identifying optimal catalysts and reaction conditions. unizin.org

The development of a predictive model for the catalytic formation of N-butylideneaniline typically involves several key stages:

Data Collection: A dataset is compiled containing information on various catalysts used for imine formation, their properties, the reaction conditions, and the resulting catalytic performance (e.g., yield, reaction rate). oulu.fi This data can be sourced from literature or generated through high-throughput experiments.

Descriptor Generation: Relevant features, or descriptors, that characterize the catalysts and reaction conditions are selected or engineered. These can include electronic properties (e.g., HOMO-LUMO gap), steric properties (e.g., cone angle), and reaction parameters (e.g., temperature, solvent polarity). ijcrcps.com

Model Training: An ML algorithm, such as multiple linear regression, support vector machines, or neural networks, is trained on the dataset to learn the relationship between the descriptors and the catalytic performance. umich.edu

Model Validation: The predictive power of the model is assessed using a separate test set of data that was not used during training. oulu.fi

Prediction and Catalyst Design: The validated model can then be used to predict the performance of new, untested catalysts or to identify the optimal combination of catalyst properties and reaction conditions for maximizing the yield of N-butylideneaniline.

For the acid-catalyzed formation of N-butylideneaniline from aniline and butanal, key descriptors influencing the catalytic performance could include the pKa of the acid catalyst, the dielectric constant of the solvent, and the reaction temperature. A hypothetical predictive model might reveal a non-linear relationship between these descriptors and the reaction yield, allowing for the in-silico screening of a wide range of catalysts and conditions.

Catalyst DescriptorReaction ConditionPredicted Yield (%)Correlation Importance
Acid Catalyst pKaSolvent (Toluene), 80°C85High
Lewis Acid StrengthSolvent (DCM), 25°C72Medium
Support Surface Area (for heterogeneous catalysts)Solvent (Heptane), 100°C92High
Solvent Dielectric ConstantAcetic Acid Catalyst, 60°C78Medium
Temperaturep-Toluenesulfonic Acid, Solvent (Benzene)95High

Theoretical studies, such as those using Density Functional Theory (DFT), can provide valuable data for building these predictive models. ijcrcps.com For instance, DFT calculations can be used to determine the energy barriers for different steps in the imine formation mechanism with various catalysts, providing a theoretical basis for the observed catalytic activity. acs.org By combining computational data with experimental results, more robust and accurate predictive models can be developed to guide the efficient synthesis of N-butylideneaniline. umich.edu

Applications of N Butylideneaniline and Its Derivatives in Chemical Synthesis

N-butylideneaniline as a Synthon in Organic Transformations

In organic synthesis, N-butylideneaniline functions as a valuable synthon, a molecular fragment whose reactivity can be strategically employed to construct more complex molecules. The electrophilic carbon atom of the imine group is susceptible to nucleophilic attack, while the nitrogen atom can act as a nucleophile after protonation or in its lone pair state. This dual reactivity makes it a key component in various synthetic strategies.

The formation of the imine itself is a reversible reaction, a characteristic that is fundamental to its application in dynamic combinatorial chemistry. wikipedia.org The equilibrium between the starting materials (aniline and butanal) and the N-butylideneaniline product can be influenced by reaction conditions, such as the removal of water, to drive the reaction towards completion. Conversely, the imine bond can be cleaved by hydrolysis, regenerating the original amine and aldehyde.

This reversible nature allows N-butylideneaniline and other imines to be used in "thermodynamic control" scenarios, where the most stable product in an equilibrating mixture is preferentially formed. wikipedia.org This principle is a cornerstone of dynamic combinatorial chemistry, where libraries of compounds are generated and screened simultaneously. wikipedia.org

Role of N-butylideneaniline in C-C and C-N Bond Forming Reactions

The formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the construction of organic molecules. alevelchemistry.co.uknih.govtcichemicals.comillinois.edursc.orgresearchgate.netrsc.org N-butylideneaniline and its derivatives are actively involved in several classes of reactions that achieve these crucial transformations.

C-C Bond Formation:

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the imine group in N-butylideneaniline, forming a new C-C bond and, after workup, a secondary amine. This provides a reliable method for the alkylation or arylation of the carbon atom adjacent to the nitrogen. illinois.edu

Mannich-type Reactions: N-butylideneaniline can act as the electrophile in Mannich and homo-Mannich reactions, reacting with enolates or other nucleophiles to form β-amino carbonyl compounds or their γ-amino analogues. nih.gov

Cycloaddition Reactions: The imine functionality can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in [3+2] cycloadditions, it can react with 1,3-dipoles to form five-membered heterocyclic rings. cas.cnnih.govlibretexts.org Similarly, it can undergo [4+2] cycloadditions (Diels-Alder reactions) with dienes to construct six-membered nitrogen-containing rings. rsc.org Some cycloaddition reactions involving imines can be promoted by heat or Lewis acids. libretexts.org

C-N Bond Formation:

Hydroamination: The addition of an N-H bond from an amine across the C=N double bond of N-butylideneaniline or related imines is a direct method for C-N bond formation. nih.govrsc.org This can be catalyzed by various metal complexes, including those of titanium and nickel. rsc.orgrsc.org

Reductive Amination: The imine can be reduced in situ or after isolation to form the corresponding secondary amine, N-butylaniline. This two-step process, which starts with the formation of the imine followed by reduction, is a widely used method for synthesizing amines. organic-chemistry.org

Iminoamination: This is a multicomponent reaction where an amine, an alkyne, and an isonitrile couple in the presence of a titanium catalyst to form α,β-unsaturated β-iminoamines, showcasing a complex C-N and C-C bond-forming cascade. rsc.org

Table 1: Examples of C-C and C-N Bond Forming Reactions Involving Imines

Reaction Type Reactants Product Type Bond Formed
Grignard Reaction N-butylideneaniline, Alkyl/Aryl Grignard Reagent Secondary Amine C-C
Mannich Reaction N-butylideneaniline, Enolate β-Amino Ketone/Ester C-C
Diels-Alder Reaction Imine, Diene Tetrahydropyridine derivative C-C, C-N
Hydroamination Imine, Amine Aminal/Diaminal C-N
Reductive Amination N-butylideneaniline, Reducing Agent (e.g., NaBH4) Secondary Amine C-H, N-H (net C-N formation from carbonyl and amine)

N-butylideneaniline as a Ligand in Coordination Chemistry

N-butylideneaniline, as a Schiff base, is an effective ligand in coordination chemistry. bhu.ac.inresearchgate.net The nitrogen atom of the imine group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond. utexas.eduwikipedia.org This allows it to form stable complexes with a variety of transition and non-transition metals. mdpi.com

The coordinating properties of N-butylideneaniline and related Schiff base ligands are influenced by both electronic and steric factors. The electron-donating ability of the substituents on the aniline (B41778) ring and the butylidene group can modulate the basicity of the imine nitrogen and, consequently, the strength of the metal-ligand bond.

These metal complexes have found applications in catalysis, where the metal center, modulated by the electronic environment provided by the ligand, can catalyze various organic transformations. researchgate.net For instance, Schiff base complexes are studied for their role in enzymatic reactions and as oxygen carriers. bhu.ac.in The stability and reactivity of these complexes are central to their function. The coordination number and geometry of the resulting metal complex are determined by the nature of the metal ion and the ligand itself. utexas.eduwikipedia.org

Derivatives of N-butylideneaniline can be designed as bidentate or multidentate ligands by incorporating other donor atoms (e.g., oxygen, sulfur, or another nitrogen) into the molecular framework. bhu.ac.inrsc.org These multidentate ligands can form particularly stable chelate complexes with metal ions. The resulting complexes can exhibit a range of geometries, such as square planar or octahedral, depending on the coordination preferences of the metal ion. bhu.ac.in

Table 2: Coordination Properties of Schiff Base Ligands

Property Description
Donor Atom The imine nitrogen atom (and other incorporated heteroatoms). utexas.eduwikipedia.org
Metal Ions Forms complexes with a wide range of transition and main group metals. mdpi.com
Ligand Type Can act as a monodentate or be part of a multidentate ligand system. bhu.ac.inrsc.org
Applications of Complexes Catalysis, models for biological systems, materials science. researchgate.netmdpi.com

Utilization in Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) is a powerful strategy for the discovery of new molecules with specific functions, such as high-affinity ligands for biological targets or efficient catalysts. wikipedia.orguni-muenchen.de This approach relies on the use of reversible reactions to generate a library of interconverting molecules, known as a dynamic combinatorial library (DCL). wikipedia.org

The reversible formation of the imine bond in N-butylideneaniline from aniline and butanal is a cornerstone of DCC. units.itresearchgate.net In a DCL composed of various amines and aldehydes, a multitude of different imines will exist in equilibrium. The composition of this library is governed by the thermodynamic stability of its members. wikipedia.org

When a "template" (e.g., a protein, nucleic acid, or another molecule) is introduced into the DCL, it can selectively bind to and stabilize the library member with the highest affinity. chemrxiv.org This binding event shifts the equilibrium, leading to the amplification of the best-fitting molecule. wikipedia.org This allows for the efficient identification of potent ligands from a complex mixture. The imine exchange process can be influenced by factors such as pH and temperature, providing external control over the library's composition. pnas.org The process can be "frozen" by irreversible reactions, such as reduction of the imines to amines, to analyze the composition of the amplified library. researchgate.netnih.gov

Applications in Bioconjugation and Ligation Strategies (Excluding Clinical Trials)

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. thermofisher.comsusupport.comwikipedia.org The formation of an imine bond (a Schiff base) between an aldehyde and an amine is a common reaction used in bioconjugation strategies. mdpi.comrsc.org

This chemistry can be used to modify proteins, for example, by reacting the aldehyde group of a small molecule with the primary amine of a lysine (B10760008) residue on the protein surface. thermofisher.commdpi.com The reaction between an aldehyde and an amine is reversible in aqueous media. wiley-vch.de To create a stable linkage, the resulting imine is often reduced to a secondary amine using a mild reducing agent like sodium cyanoborohydride. rsc.org

Aniline and its derivatives can play a role as catalysts in certain ligation reactions. For instance, aniline has been shown to catalyze hydrazone ligation reactions, which are used to attach molecules to biosensor surfaces or to modify proteins. nih.gov The aniline catalyst forms a more reactive Schiff base intermediate, which accelerates the subsequent reaction with a hydrazine (B178648) to form a stable hydrazone linkage. nih.gov This catalytic approach enhances the efficiency of bioconjugation under mild conditions.

Polymer Chemistry and Advanced Materials Derived from N Butylideneaniline

N-butylideneaniline as a Monomer for Polymerization (e.g., Polyimines)

N-butylideneaniline serves as a model monomer for the synthesis of polyimines, a class of polymers characterized by a repeating imine (-C=N-) linkage in the main chain. ontosight.ai Polyimines are typically synthesized via polycondensation reactions, specifically through Schiff base chemistry, which involves the reaction between amine and aldehyde or ketone monomers. wur.nl In this context, although N-butylideneaniline itself is a pre-formed imine, the principles of its formation from aniline (B41778) and butanal are central to the polymerization process where multifunctional amines and aldehydes react to form extended polymer networks. google.comgoogleapis.com

The polymerization process to form polyimines can be influenced by various factors, including the choice of solvent and monomer concentration, which in turn affects the properties of the resulting material. researchgate.net The synthesis of polyimines is often conducted at room temperature and can sometimes proceed without a catalyst. researchgate.net These polymers are notable because the dynamic nature of the imine bond can impart unique properties such as recyclability and malleability, characteristic of vitrimers. researchgate.netresearchgate.net

Research into polyimine networks has demonstrated the ability to create materials with a wide range of thermal and mechanical properties. For example, by crosslinking different aromatic scaffolds with various diamines, polyimines with glass transition temperatures (Tg) ranging from 9 to 147 °C and degradation temperatures up to 370 °C have been fabricated. researchgate.net

Table 1: Factors Influencing Polyimine Synthesis and Properties

ParameterInfluence on Polymerization/PropertiesResearch Finding
Monomer Structure Controls the polymer's thermal stability, flexibility, and mechanical strength. Aromatic monomers increase rigidity and thermal stability. researchgate.netrsc.orgPolyimines derived from aromatic scaffolds like vanillin (B372448) exhibit high thermal stability and char yields. researchgate.net
Solvent Affects reaction rate, polymer morphology, and film quality. Solvent polarity can influence the molecular weight of the resulting polymer. researchgate.netresearchgate.netThe synthesis of polyimines in different solvents resulted in significant variations in film morphology and moisture sensitivity. researchgate.net
Monomer Concentration Higher concentrations can lead to faster, more rapid reactions, potentially forming films with different morphologies. researchgate.netStudies showed that increasing monomer concentration could lead to the rapid formation of a polyimine film. researchgate.net
Catalyst The presence and type of catalyst (e.g., acid) can accelerate the reversible imine bond formation and exchange. wur.nlMany imine-based polymerizations, such as for Covalent Organic Frameworks, use an acid catalyst like acetic acid. acs.org

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are porous, crystalline polymers constructed from organic building blocks linked by strong covalent bonds. wikipedia.org The imine linkage, formed from the condensation of an amine and an aldehyde, is one of the most widely used bonds for constructing COFs. ntu.edu.sgtcichemicals.com This is due to the reversible nature of the imine-forming reaction, which falls under the category of Dynamic Covalent Chemistry (DCC). wur.nl This reversibility allows for "error correction" during the synthesis process, enabling the building blocks to self-assemble into a thermodynamically stable, highly ordered crystalline framework rather than an amorphous polymer. wur.nlntu.edu.sg

While N-butylideneaniline itself is a simple monofunctional imine, the aniline-aldehyde condensation chemistry it represents is fundamental to COF synthesis. Typically, multifunctional anilines and aldehydes are used as the secondary building units (SBUs) to generate 2D or 3D frameworks. wur.nlwikipedia.org For example, a triangular trialdehyde could be reacted with a linear diamine to produce a hexagonal 2D COF sheet. mdpi.com

The synthesis of these imine-linked COFs is often performed under solvothermal conditions with an acidic catalyst, such as acetic acid, over several days. acs.orgacs.org The resulting materials possess permanent porosity, high surface areas, and exceptional stability, making them suitable for applications in gas storage, catalysis, and sensing. wur.nlacs.org The aniline-derived nitrogen atom within the imine linkage provides a lone pair of electrons that can be further functionalized or can participate in interactions within the framework. mdpi.com

Table 2: Characteristics of Imine-Linked Covalent Organic Frameworks (COFs)

PropertyDescriptionSignificance
Crystallinity Long-range structural order resulting from thermodynamically controlled, reversible bond formation. ntu.edu.sgEnables precise pore size engineering and predictable framework topologies. ntu.edu.sg
Porosity Permanent, well-defined micropores with high surface areas (e.g., 711 to 1590 m²/g). acs.orgCrucial for applications in gas storage, separation, and heterogeneous catalysis. wur.nl
Stability Imine-based COFs show good hydrolytic stability and are often stable in various organic solvents, and under acidic or basic conditions. tcichemicals.commdpi.comAllows for use in a wider range of chemical environments compared to less stable linkages like boronic esters. tcichemicals.com
Tunability The properties, pore size, and functionality of the COF can be precisely controlled by choosing different amine and aldehyde building blocks. wikipedia.orgrsc.orgEnables the design of materials tailored for specific applications, such as selective CO₂ capture or targeted drug delivery. tcichemicals.commdpi.com

Role in Conjugated Polymer Systems (e.g., Polyaniline and its derivatives, where applicable to imine-related structures)

The imine unit is a critical structural component in certain conjugated polymer systems, most notably in the various oxidation states of polyaniline (PANI). wikipedia.org PANI is not a single compound but a family of polymers whose backbones can consist of varying ratios of reduced benzenoid-diamine units (-NH–C₆H₄–NH−) and oxidized quinoid-diimine units (-N=C₆H₄=N-). acs.org The fully oxidized state, known as pernigraniline, is composed entirely of these imine linkages. wikipedia.org

The emeraldine (B8112657) form of polyaniline, which is considered the most useful due to its high stability and conductivity upon doping, contains an equal proportion of amine and imine units. wikipedia.org The imine nitrogen atoms in the polymer chain act as key sites for protonation (doping) by acids. This protonation is crucial for delocalizing the electronic charge along the polymer backbone, which transforms the material from an insulator (emeraldine base) to a conductor (emeraldine salt). wikipedia.orglettersonmaterials.com The imine groups, therefore, play a direct and essential role in the electronic properties of polyaniline.

Development of Novel Polymeric Materials with Tunable Properties

The aniline-butanal imine unit serves as a simple model for imine bonds that can be incorporated into more complex polymeric materials, allowing for the development of novel polymers with highly tunable properties. ontosight.aimdpi.com The ability to engineer these materials at a molecular level is a significant advantage for optimizing performance for specific applications. mdpi.comrsc.org

One powerful strategy for tuning the properties of polyimines involves the careful selection of the aromatic amine monomers. wur.nl By introducing electron-withdrawing or electron-donating substituents to the aniline building block, it is possible to systematically alter the electronic properties of the resulting imine bond. These electronic effects can be quantified using the Hammett parameter (σ), which provides a predictable way to fine-tune the dynamic and mechanical properties of the bulk material. wur.nl For instance, more electron-donating substituents can lead to more stable and electron-rich imine bonds, resulting in tougher polymer networks. wur.nl

This approach allows for the rational design of materials where properties like creep, stress relaxation, and glass transition temperature can be quantitatively controlled. wur.nl Beyond monomer modification, properties can also be tuned by adjusting the degree of crosslinking, altering the sub-chain composition, or incorporating dynamic covalent bonds that respond to external stimuli like pH or temperature. wur.nlnih.govmdpi.com

Table 3: Strategies for Tuning Polymeric Material Properties

Tuning StrategyProperty AffectedMechanism
Monomer Substitution Mechanical Strength, Creep, Relaxation TimeAltering the electronic nature of the imine bond through electron-donating or -withdrawing groups on the aromatic ring. wur.nl
Crosslink Density Modulus, Swelling, MalleabilityIncreasing the number of crosslinks creates a more rigid and less swellable network. wur.nl
Dynamic Covalent Bonds Self-healing, Reprocessability, AdhesionIncorporating reversible bonds (e.g., imines, boronic esters) allows the network to rearrange, repair, and adapt. rsc.orgnih.gov
Copolymerization Solubility, Conductivity, Optical PropertiesCombining different monomer units into a single polymer chain to blend their respective properties. bhu.ac.in

Supramolecular Assemblies Involving Aniline-Butanal Imine Units

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netugent.be The aniline-butanal imine unit possesses structural features that make it a candidate for participating in such assemblies.

The key features of the N-butylideneaniline structure that facilitate supramolecular assembly are:

The Imine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. mdpi.com

The Aromatic Ring: The phenyl group can engage in π-π stacking interactions with other aromatic rings, a common organizing principle in supramolecular chemistry.

In the context of polymers, these non-covalent interactions can direct the self-assembly of polymer chains into higher-order structures like nanofibers or helical aggregates. acs.org For instance, research has shown that intermolecular hydrogen bonds can stabilize the crystal structures of imine-based compounds. researchgate.net While complex systems often use additional functional groups to direct assembly, the fundamental aniline-imine structure provides a basic scaffold for these interactions. In more complex systems, such as oligo(m-phenylene ethynylene) imines, the reversible nature of the imine bond itself can be used in conjunction with supramolecular guest binding to control the formation of specific helical oligomers. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.